molecular formula C24H20BrN3O4 B2492782 2-amino-3-(4-bromobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide CAS No. 898417-83-9

2-amino-3-(4-bromobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide

Cat. No.: B2492782
CAS No.: 898417-83-9
M. Wt: 494.345
InChI Key: ZJRAKDJQUCQIIB-UHFFFAOYSA-N
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Description

2-amino-3-(4-bromobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the bromobenzoyl and dimethoxyphenyl groups, suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-bromobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Bromobenzoyl Group: This step may involve the use of bromobenzoyl chloride in the presence of a base to facilitate the acylation reaction.

    Attachment of the Dimethoxyphenyl Group: This could be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

    Final Amination:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of polar aprotic solvents and bases like sodium hydride.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It could be tested for various biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

Potential applications in medicine include the development of new therapeutic agents. The compound’s structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-bromobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the bromobenzoyl and dimethoxyphenyl groups suggests potential interactions with hydrophobic pockets in proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(4-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide
  • 2-amino-3-(4-fluorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide
  • 2-amino-3-(4-methylbenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide

Uniqueness

The uniqueness of 2-amino-3-(4-bromobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide lies in the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, potentially improving their ability to cross cell membranes and interact with biological targets.

Properties

IUPAC Name

2-amino-3-(4-bromobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN3O4/c1-31-18-11-10-16(13-19(18)32-2)27-24(30)20-17-5-3-4-12-28(17)22(21(20)26)23(29)14-6-8-15(25)9-7-14/h3-13H,26H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRAKDJQUCQIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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